Albocycline

Vue d'ensemble

Description

Albocycline is a macrolide polyketide compound produced by certain strains of the bacterium Streptomyces. It is known for its antibacterial and antifungal properties, making it a promising candidate for various applications in medicine and agriculture. This compound has been identified as the main bioactive compound produced by Streptomyces sp. OR6, which exhibits significant antifungal activity against Verticillium dahliae, a pathogen responsible for Verticillium wilt in plants .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The total synthesis of albocycline involves several key steps, including the highly regio- and stereoselective reactions of chiral N-sulfinyl metallodienamines with aldehydes and the Davis oxaziridine, as well as the Horner-Wadsworth-Emmons olefination of N-sulfinyl imines. The synthesis can be achieved in 14 steps starting from commercially available methyl ®-3-hydroxybutyrate .

Industrial Production Methods: Industrial production of this compound typically involves the fermentation of Streptomyces strains. The fermentation process is optimized to maximize the yield of this compound, which is then extracted and purified using various chromatographic techniques .

Analyse Des Réactions Chimiques

Types of Reactions: Albocycline undergoes several types of chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Applications De Recherche Scientifique

Introduction to Albocycline

This compound is a macrolactone natural product that has garnered attention due to its potent antibacterial and antifungal properties, particularly against resistant strains of bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Staphylococcus aureus (VRSA). The compound's unique structure and biological activity make it a subject of interest in various scientific research applications, including antibiotic development and agricultural biocontrol.

Antibacterial Activity

This compound exhibits significant antibacterial activity, particularly against resistant bacterial strains. Studies have shown that it has a minimum inhibitory concentration (MIC) ranging from 0.5 to 1.0 μg/mL against MRSA and VRSA, making it comparable to established antibiotics like vancomycin .

Mechanism of Action : this compound inhibits the biosynthesis of nicotinate and peptidoglycan in prokaryotic microorganisms, disrupting essential cellular processes and contributing to its antibacterial efficacy .

Antifungal Properties

Recent research has identified this compound as a key bioactive compound produced by certain actinobacteria, demonstrating antifungal activity against soil-borne pathogens such as Verticillium dahliae. This property positions this compound as a potential biocontrol agent in agriculture, targeting diseases that significantly impact crop yields .

Structural Modifications for Enhanced Activity

Research into the structure-activity relationship (SAR) of this compound has led to the development of semi-synthetic analogs. Notably, modifications at specific sites on the molecule have resulted in compounds with enhanced potency against resistant bacterial strains. For example, a C4 ester analog was found to be twice as potent as this compound itself against MRSA .

Non-Toxicity Profile

Studies have indicated that this compound is non-toxic to human cells at concentrations up to 64 μg/mL, suggesting its potential for therapeutic applications without significant side effects . This safety profile is crucial for developing new treatments that can be used in clinical settings.

Potential for Agricultural Applications

Given its antifungal properties, this compound could play a role in managing agricultural diseases caused by fungal pathogens. The economic impact of such diseases can be substantial; for instance, losses from Sclerotinia sclerotiorum infections can exceed $200 million annually in the United States .

Table: Summary of Key Research Findings on this compound

Mécanisme D'action

The mechanism of action of albocycline involves modulation of NADPH ratios and upregulation of redox sensing in bacterial cells. It does not target bacterial peptidoglycan biosynthesis or the ribosome. Instead, it appears to interfere with cellular redox balance, leading to antibacterial effects . Further genomic assays are needed to fully elucidate the molecular targets and pathways involved.

Comparaison Avec Des Composés Similaires

Albocycline is unique among macrolide polyketides due to its specific structural features and biological activity. Similar compounds include:

Jerangolid: Another polyketide with similar antifungal properties.

Ambruticin: A polyketide known for its antifungal activity and structural similarity to this compound.

These compounds share some structural similarities with this compound, such as the presence of unusual double bonds, but differ in their specific biological activities and applications.

Activité Biologique

Albocycline is a macrolide polyketide antibiotic primarily known for its antibacterial and antifungal properties. This compound has garnered attention due to its efficacy against various pathogens, particularly Staphylococcus aureus (including methicillin-resistant strains) and the fungal pathogen Verticillium dahliae. This article delves into the biological activities of this compound, supported by case studies, research findings, and data tables.

This compound features a unique 14-membered macrocyclic lactone ring structure, which distinguishes it from other antibiotics. Its mechanism of action primarily involves the inhibition of peptidoglycan biosynthesis in bacterial cell walls, which is critical for bacterial growth and survival. Research indicates that this compound selectively inhibits the incorporation of precursors into macromolecules essential for cell wall formation, demonstrating a specific action against S. aureus.

Key Findings on Mechanism

- Inhibition of Peptidoglycan Biosynthesis : this compound inhibits the incorporation of radioactive precursors into peptidoglycan with an IC50 value of 34.5 μg/mL .

- Selective Activity : The compound exhibits selective antibacterial activity against S. aureus, with MIC values ranging from 0.5 to 1.0 μg/mL .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown significant antifungal activity against V. dahliae, a pathogen responsible for severe agricultural losses in crops like olives.

In Vitro Studies

- Germination Inhibition : this compound effectively inhibits the germination of V. dahliae conidiospores at concentrations between 2.5–40 μg/mL, with an LC50 calculated at 10.57 µg/mL .

- Minimal Inhibitory Concentration (MIC) : The MIC for this compound against V. dahliae was determined to be between 5–6 µg/mL .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound in various contexts:

- Study on Streptomyces sp. OR6 :

- Antibiotic Discovery Laboratory :

Data Summary

The following table summarizes key biological activities and findings related to this compound:

| Activity Type | Target Pathogen | MIC (µg/mL) | LC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 0.5 - 1.0 | N/A | Inhibition of peptidoglycan biosynthesis |

| Antifungal | Verticillium dahliae | 5 - 6 | 10.57 | Inhibition of conidiospore germination |

Propriétés

IUPAC Name |

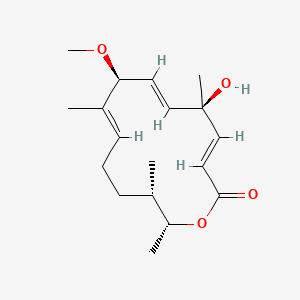

(3E,5R,6E,8S,9E,13S,14R)-5-hydroxy-8-methoxy-5,9,13,14-tetramethyl-1-oxacyclotetradeca-3,6,9-trien-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O4/c1-13-7-6-8-14(2)16(21-5)9-11-18(4,20)12-10-17(19)22-15(13)3/h8-13,15-16,20H,6-7H2,1-5H3/b11-9+,12-10+,14-8+/t13-,15+,16-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYWWNDLILWPPJP-REXWONOSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC=C(C(C=CC(C=CC(=O)OC1C)(C)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC/C=C(/[C@H](/C=C/[C@@](/C=C/C(=O)O[C@@H]1C)(C)O)OC)\C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601113147 | |

| Record name | (3E,5R,6E,8S,9E,13S,14R)-5-Hydroxy-8-methoxy-5,9,13,14-tetramethyloxacyclotetradeca-3,6,9-trien-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601113147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25129-91-3 | |

| Record name | (3E,5R,6E,8S,9E,13S,14R)-5-Hydroxy-8-methoxy-5,9,13,14-tetramethyloxacyclotetradeca-3,6,9-trien-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25129-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Albocycline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025129913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3E,5R,6E,8S,9E,13S,14R)-5-Hydroxy-8-methoxy-5,9,13,14-tetramethyloxacyclotetradeca-3,6,9-trien-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601113147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 25129-91-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Albocycline?

A1: this compound inhibits nicotinate biosynthesis in Bacillus subtilis cells. Specifically, it disrupts a step in the pathway prior to quinolinate formation. [] This inhibition can be reversed by the addition of nicotinic acid, nicotinamide, and to a lesser extent, quinolinate. [] Recent research suggests that this compound might also interfere with peptidoglycan biosynthesis in Staphylococcus aureus. []

Q2: What is the molecular formula and weight of this compound?

A2: this compound has a molecular formula of C18H28O4 and a molecular weight of 308.4 g/mol. [, ]

Q3: What are some key spectroscopic features of this compound?

A3: Spectroscopic analyses, including infrared (IR) and nuclear magnetic resonance (NMR), have been crucial in elucidating the structure of this compound. These analyses revealed the presence of a hydroxy group, a methoxy group, a lactone ring, three olefinic bonds, and four branched-methyl groups within its structure. [, , ]

Q4: How does the structure of this compound relate to its activity?

A4: this compound belongs to a class of 14-membered macrolide antibiotics. [, ] Research suggests that specific structural features are crucial for its activity. For instance, the presence of a methoxy group at the C(7) position distinguishes it from other macrolides. [] Modifications to the this compound scaffold, like the introduction of amino sugar moieties, are being explored to develop novel macrolide antibiotics. []

Q5: Have there been any studies on modifying the structure of this compound?

A5: Yes, researchers have investigated the biomodification of this compound. Streptomyces venezuelae can convert this compound into 2,3-dihydrothis compound, resulting in a loss of antimicrobial activity. [] This highlights the importance of specific structural features for its activity. Further studies explore the potential of semi-synthetic this compound analogs. []

Q6: What is known about the stability of this compound?

A6: While specific stability data is limited in the provided literature, this compound's structure, containing labile olefinic bonds, suggests potential sensitivity to oxidation. Formulation strategies to enhance its stability, solubility, and bioavailability would be valuable areas for further investigation.

Q7: What organisms produce this compound?

A7: this compound is primarily produced by various Streptomyces species, including Streptomyces sp. OR6, S. brunneogriseus, and S. roseocinereus. [, ] Interestingly, a recent study identified this compound production in Streptomyces sp. AR10, isolated from soil around an ant nest. [] This highlights the diverse environments from which this compound-producing organisms can be isolated. Recently, this compound has also been isolated from Propionicimonas sp. ENT-18. []

Q8: What types of organisms does this compound exhibit activity against?

A8: this compound demonstrates activity against a range of bacteria and fungi. It shows promising antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant strains. [] Moreover, it exhibits antifungal activity against plant pathogens like Verticillium dahliae and Rhizoctonia solani. [, ]

Q9: Are there any potential agricultural applications for this compound?

A9: Yes, the antifungal properties of this compound make it a potential biocontrol agent against plant pathogens. For instance, Streptomyces sp. AR10, which produces this compound, effectively suppressed Rhizoctonia damping-off disease in cucumber seedlings. [] This finding suggests its potential application in sustainable agriculture for controlling plant diseases.

Q10: Has this compound been chemically synthesized?

A10: Yes, a total synthesis of (-)-Albocycline has been achieved in 14 steps, starting from commercially available methyl (R)-3-hydroxybutyrate. [] This synthesis employed several novel reactions, including those involving chiral N-sulfinyl metallodienamines (NSMDs), demonstrating the complexity of this compound's structure and the ingenuity required for its synthesis.

Q11: Are there any known analogs or derivatives of this compound?

A11: Research has identified several minor components related to this compound in the culture broth of Streptomyces bruneogriseus. [] These components are primarily oxidation or reduction products of this compound, rather than glycosylated derivatives. One such derivative is 2,3-dihydrothis compound, which exhibits reduced antimicrobial activity. [] Further research explores the potential of semi-synthetic this compound analogs with improved pharmacological properties. []

Q12: What are some important tools for future research on this compound?

A12: Advanced analytical techniques like high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) have been crucial in purifying and characterizing this compound and its analogs. [, ] Continued development and application of such techniques will be vital for further research.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.